Dihydroorotase Inhibition: Baseline Weak Activity Versus Optimized Derivatives
The unsubstituted 1,2-dihydro-2,7-naphthyridin-3(4H)-one exhibits extremely weak inhibition of mouse Ehrlich ascites dihydroorotase, with an IC₅₀ of 1.00 × 10⁶ nM (1 mM) at pH 7.37 [1]. In stark contrast, a 6-amino-4,4-dimethyl-2-aryl substituted derivative of this scaffold achieves an IC₅₀ of 100 nM against a distinct kinase target in a FRET-based peptide phosphorylation assay at pH 7.5 [2]. This 10,000-fold difference in potency underscores that the core scaffold alone lacks intrinsic high-affinity target engagement and instead provides a tunable framework for optimization.
| Evidence Dimension | Enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.00 × 10⁶ nM (1 mM) |
| Comparator Or Baseline | 6-amino-2-(2,6-difluoro-3,5-dimethoxyphenyl)-4,4-dimethyl-1,2-dihydro-2,7-naphthyridin-3(4H)-one: 100 nM |
| Quantified Difference | Target compound is 10,000-fold less potent than the substituted derivative |
| Conditions | Target: Mouse dihydroorotase, pH 7.37, 10 µM concentration. Comparator: FRET peptide phosphorylation assay, pH 7.5 |
Why This Matters
This quantitative baseline validates the parent compound's essential role as an inactive or weakly active comparator in high-throughput screening (HTS) and SAR campaigns, ensuring that observed activity in derivatives is due to specific substitutions rather than scaffold promiscuity.
- [1] BindingDB. SMILES String Search: 1,2-Dihydro-2,7-naphthyridin-3(4H)-one. IC₅₀ = 1.00E+6 nM for dihydroorotase from mouse Ehrlich ascites, pH 7.37. Accessed 2025. View Source
- [2] BindingDB. BDBM278506: 6-amino-2-(2,6-difluoro-3,5-dimethoxyphenyl)-4,4-dimethyl-1,2-dihydro-2,7-naphthyridin-3(4H)-one. IC₅₀ = 100 nM. Accessed 2025. View Source
